Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]-

Catalog No.
S12049851
CAS No.
442651-61-8
M.F
C18H17BrN2O6S2
M. Wt
501.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsu...

CAS Number

442651-61-8

Product Name

Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]-

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C18H17BrN2O6S2

Molecular Weight

501.4 g/mol

InChI

InChI=1S/C18H17BrN2O6S2/c1-25-12-8-10(14(19)16(27-3)15(12)26-2)17(22)21-18-20-11-6-5-9(29(4,23)24)7-13(11)28-18/h5-8H,1-4H3,(H,20,21,22)

InChI Key

LWNULLKRXOUCTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Br)OC)OC

Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with bromine and methoxy groups, as well as a methylsulfonyl group attached to a benzothiazole moiety. This compound exhibits significant structural diversity due to the presence of multiple functional groups, making it an interesting subject for both synthetic and biological studies.

The chemical reactivity of benzamide derivatives often involves nucleophilic substitution reactions at the halogen site (in this case, the bromine atom). Additionally, the methoxy groups can undergo demethylation under strong acidic or basic conditions, leading to the formation of hydroxyl groups. The presence of the methylsulfonyl group can also influence the compound's reactivity, potentially participating in sulfonation or other electrophilic aromatic substitution reactions.

Benzamide derivatives have been widely studied for their biological activities. Many compounds in this class exhibit anti-inflammatory, anticancer, and antimicrobial properties. Specifically, the presence of the benzothiazole moiety is often associated with enhanced biological activity due to its ability to interact with various biological targets. Research has indicated that compounds similar to benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- may inhibit certain enzymes or receptors involved in disease pathways.

The synthesis of benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- can be approached through several methods:

  • Bromination: Starting with 3,4,5-trimethoxybenzamide, bromination can be performed using bromine or a brominating agent to introduce the bromo substituent.
  • Formation of Benzothiazole: The benzothiazole moiety can be synthesized through a cyclization reaction involving appropriate precursors such as o-aminobenzenesulfonamide and carbon disulfide.
  • Final Coupling: The final compound can be obtained by coupling the benzothiazole derivative with the bromo-substituted benzamide through nucleophilic substitution.

Benzamide derivatives are utilized in various fields including pharmaceuticals and agrochemicals. Their applications range from serving as intermediates in drug synthesis to acting as active pharmaceutical ingredients due to their biological activities. Furthermore, compounds like benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- may also find use in materials science for developing novel polymers or coatings.

Interaction studies involving benzamide derivatives typically focus on their binding affinity to specific biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to evaluate these interactions quantitatively. Additionally, computational modeling can provide insights into the binding mechanisms and help predict the pharmacokinetic properties of these compounds.

Several compounds share structural similarities with benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]-. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
BenzamideSimple amide structureModerate antibacterial activity
3-Bromo-N-(3-pyridinyl)benzamideContains pyridine ringAnticancer properties
3,4-DimethoxybenzamideFewer methoxy groupsAnti-inflammatory effects
Benzamide derivative with sulfonyl groupSimilar functional groupEnhanced solubility and bioavailability

Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- stands out due to its complex substitution pattern which enhances its potential biological activity compared to simpler benzamides.

The synthesis of 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]benzamide involves two primary components: the brominated methoxybenzamide core and the 6-(methylsulfonyl)benzothiazole unit.

Synthesis of the Benzothiazole Moiety

The 6-(methylsulfonyl)benzothiazole segment is synthesized via oxidative ring closure of substituted arylthioureas. A patented method employs arylthiourea derivatives treated with concentrated sulfuric acid (95–100%) and a bromine catalyst at 70–100°C to form the benzothiazole core. For example, 2-amino-6-(methylsulfonyl)benzothiazole is produced by reacting 2-aminobenzothiazole with methylsulfonyl chloride in the presence of triethylamine, yielding a 90% pure product after recrystallization.

Synthesis of the Brominated Methoxybenzamide Core

The benzamide component is derived from 3,4,5-trimethoxybenzoic acid, which undergoes bromination at the ortho position using bromine in acetic acid. Subsequent activation with thionyl chloride converts the acid to its acyl chloride, ready for amide coupling.

Amide Coupling Reaction

The final step involves coupling the benzothiazole amine with the brominated benzoyl chloride using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. This method achieves yields exceeding 75% under reflux conditions.

Reaction Scheme

  • Bromination of 3,4,5-trimethoxybenzoic acid → 2-bromo-3,4,5-trimethoxybenzoic acid
  • Acyl chloride formation → 2-bromo-3,4,5-trimethoxybenzoyl chloride
  • Coupling with 2-amino-6-(methylsulfonyl)benzothiazole → Target compound

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

499.97114 g/mol

Monoisotopic Mass

499.97114 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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